

An In-depth Technical Guide to 3-(2-Bromo-5-methoxyphenyl)propanoic acid

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Compound of Interest

Compound Name:	3-(2-Bromo-5-methoxyphenyl)propanoic acid
Cat. No.:	B3055663

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This guide provides a comprehensive technical overview of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a robust synthetic pathway, and outline a self-validating analytical workflow to ensure identity and purity.

Core Compound Identity and Physicochemical Properties

3-(2-Bromo-5-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Such compounds are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecular architectures in medicinal chemistry and materials science. The specific arrangement of the bromo and methoxy substituents on the phenyl ring, combined with the propanoic acid side chain, offers distinct chemical handles for further functionalization.

A precise understanding of its physicochemical properties is the foundation for any experimental work. The key data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1] [2] [3]
Molecular Weight	259.10 g/mol	[1] [2] [3]
CAS Number	66192-02-7	[2]
Appearance	Solid, White Crystals or Powder	[2] [3]
Purity (Typical)	≥96-98%	[2] [3]
SMILES	COC1=CC(=C(Br)C=C1)CCC(=O)=O	[1]
InChIKey	PRQBOENPLKPYNI-XWKXFZRBCX	[1]

While some databases indicate that experimental data for melting point and boiling point are not readily available, the solid nature of the compound is consistently reported.[\[1\]](#)[\[2\]](#)

Proposed Synthetic Pathway & Experimental Protocol

While a direct, published synthesis for this exact molecule can be sparse, a logical and efficient pathway can be designed based on fundamental principles of organic chemistry and established precedents for similar structures. The chosen strategy is a two-step process starting from the commercially available 3-(3-methoxyphenyl)propanoic acid, focusing on regioselective bromination as the key transformation.

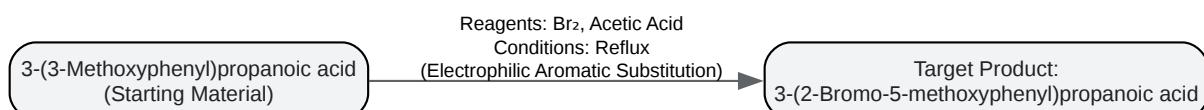
Causality of the Synthetic Design:

The primary challenge is the regioselective installation of the bromine atom. The starting material, 3-(3-methoxyphenyl)propanoic acid, has two directing groups on the aromatic ring:

- Methoxy group (-OCH₃): An activating, ortho, para-director.
- Propanoic acid group (-CH₂CH₂COOH): A deactivating, meta-director.

The methoxy group is a more powerful activating group. Therefore, electrophilic aromatic substitution (bromination) is expected to occur at positions ortho or para to the methoxy group. The target molecule requires bromination at the C2 position, which is ortho to the methoxy group and also meta to the propanoic acid group. This alignment of directing effects makes direct bromination a highly plausible and efficient strategy.

Visualized Synthetic Workflow:



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Caption: Proposed synthesis of the target compound via electrophilic bromination.

Step-by-Step Experimental Protocol:

This protocol is a self-validating system. Each step includes checks and expected outcomes that confirm the reaction is proceeding as intended before moving to the next stage.

Step 1: Regioselective Bromination

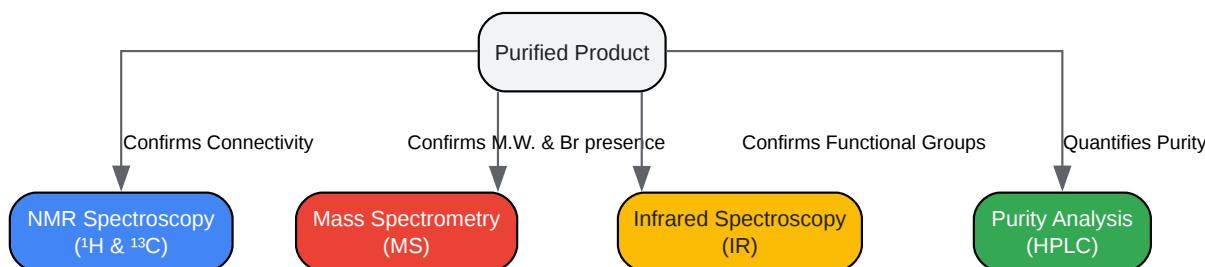
- Reactor Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask should be charged with 3-(3-methoxyphenyl)propanoic acid (1.0 eq.).
- Solvent Addition: Add glacial acetic acid as the solvent to dissolve the starting material. Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable under bromination conditions.
- Reagent Preparation: In the dropping funnel, prepare a solution of bromine (Br_2) (1.05 eq.) in a small amount of glacial acetic acid. Expertise Insight: Using a slight excess of bromine ensures complete consumption of the starting material, but a large excess should be avoided to minimize potential side reactions like di-bromination.

- Reaction Execution: Heat the flask to a gentle reflux. Add the bromine solution dropwise to the stirring reaction mixture. The characteristic red-brown color of bromine should dissipate as it is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
- Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath. The product, being less soluble in the cold acetic acid/water mixture, should precipitate. Pour the reaction mixture into a beaker of ice water to fully precipitate the crude product. Collect the solid by vacuum filtration, washing with cold water to remove residual acetic acid and salts.^[4]
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a white crystalline solid.

Analytical Characterization: A Self-Validating Workflow

To confirm the successful synthesis and purity of **3-(2-Bromo-5-methoxyphenyl)propanoic acid**, a multi-technique analytical approach is mandatory. This ensures the structural identity and purity of the final compound, forming a trustworthy and self-validating data package.

Visualized Characterization Workflow:



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Caption: A multi-technique workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: This technique provides information on the proton environment. The expected spectrum would show:
 - A singlet for the methoxy ($-\text{OCH}_3$) protons.
 - Distinct signals in the aromatic region corresponding to the three protons on the phenyl ring. Their splitting patterns (doublets, doublet of doublets) will confirm the 1,2,4-substitution pattern.
 - Two triplet signals for the two methylene ($-\text{CH}_2-$) groups of the propanoic acid side chain.
 - A broad singlet for the acidic proton of the carboxylic acid ($-\text{COOH}$).
- ^{13}C NMR: This confirms the carbon skeleton. Approximately 10 distinct signals are expected, including the carbonyl carbon of the acid, the carbon bearing the methoxy group, and the carbon bonded to bromine. Spectroscopic data for this compound is available for reference.
[5]

B. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight and elemental composition.
- Expected Result: The mass spectrum should exhibit a molecular ion peak $[\text{M}]^+$ or $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight ($\sim 259.10 \text{ g/mol}$). Crucially, due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units. This isotopic signature is a definitive confirmation of the presence of one bromine atom in the molecule.

C. Infrared (IR) Spectroscopy

- Purpose: To identify key functional groups.
- Expected Result: The IR spectrum will provide confirmatory evidence of the structure:
 - A very broad absorption band in the region of $2500\text{-}3300 \text{ cm}^{-1}$, characteristic of the O-H stretch of a carboxylic acid.

- A sharp, strong absorption band around 1700 cm^{-1} , corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
- Absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region, indicating C=C stretching within the aromatic ring.
- A strong absorption around 1250 cm^{-1} for the C-O stretch of the aryl ether (methoxy group).

D. High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the final compound.
- Methodology: A reversed-phase HPLC method would be developed using a C18 column with a mobile phase gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid or formic acid). The sample is detected using a UV detector.
- Validation: The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks. For use in drug development, a purity of >98% is typically required.

By combining these analytical techniques, a researcher can be confident in the identity, structure, and purity of the synthesized **3-(2-Bromo-5-methoxyphenyl)propanoic acid**, ensuring the reliability of any subsequent experiments.

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